4-Methylbenzyl alcohol
Description
Significance of 4-Methylbenzyl Alcohol in Advanced Organic Synthesis and Chemical Sciences
This compound serves as a crucial intermediate and starting material in a wide array of organic synthesis applications. guidechem.com Its primary utility lies in its capacity to undergo transformations involving its hydroxyl (-OH) group, making it a key precursor for more complex molecules. zhishangchem.cominnospk.com
One of the most fundamental transformations is its oxidation to produce 4-methylbenzaldehyde (B123495), a valuable aldehyde for various industries. chemicalbook.comsciforum.netfishersci.at Research has explored numerous catalytic systems to achieve this conversion efficiently and selectively. For instance, palladium-mediated aerobic oxidation has been shown to be effective even at room temperature. sciforum.netsciforum.net Other studies have investigated phase transfer catalysis using reagents like acidic dichromate to yield the corresponding aldehyde with high selectivity, avoiding over-oxidation to carboxylic acid. chesci.com The choice of catalyst and reaction conditions, such as temperature and solvent, significantly influences the conversion rates and product yields. sciforum.netmdpi.com
Beyond oxidation, this compound is utilized in other significant reactions. It participates in alkylation reactions, for example, reacting with toluene (B28343) in the presence of a suitable catalyst to form methyl diphenylmethane (B89790) derivatives. researchgate.net The compound's hydroxyl group can also undergo nucleophilic substitution. zhishangchem.com Furthermore, it functions as a reagent in laboratory settings, aiding researchers in the creation and study of new compounds. chemimpex.com
Table 2: Selected Research Findings on the Catalytic Oxidation of this compound
| Catalyst System | Oxidant / Conditions | Conversion (%) | Selectivity (%) (to Aldehyde) | Source(s) |
|---|---|---|---|---|
| Pd(OAc)₂ / Et₃N | Aerobic, THF, 20°C, 16h | 76 | Not specified | sciforum.net |
| CuNi/MIL-101 | O₂, 100°C, 4h | 73.8 | 24.4 | mdpi.com |
| Pd on CeO₂ nanorods | Solvent-free, 130°C | 66 | 81 | mdpi.com |
Interdisciplinary Research Relevance of this compound (e.g., Pharmacology, Materials Science)
The versatility of this compound extends beyond traditional organic synthesis into several interdisciplinary fields, most notably pharmacology and materials science.
In pharmacology and medicinal chemistry , this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.cominnospk.com Its most prominent role is as a synthetic raw material for producing lidocaine (B1675312) hydrochloride, a widely used local anesthetic and antiarrhythmic drug. zhishangchem.cominnospk.com The compound's structure allows for modifications that are essential for building the complex molecular architecture of various drugs. zhishangchem.com It is also used as an intermediate in the synthesis of other compounds with potential antibacterial and anti-inflammatory properties. ontosight.ai
In materials science and polymer chemistry , this compound serves as a building block for various polymers. chemimpex.comguidechem.com It is a raw material for the production of resins, plastics, and polycarbonates. chemimpex.comchemicalbook.comfishersci.at In the field of polymer synthesis, it has been used as an initiator for the ring-opening polymerization (ROP) of cyclic monomers. For example, it initiates the polymerization of a D-mannose-based cyclic carbonate to form aliphatic polycarbonates, which are noted for their high-temperature resistance and potential for biomedical applications. figshare.com Its derivatives, such as 4-bromo-2-methylbenzyl alcohol, also act as building blocks in polymer synthesis, contributing to materials with specific, tailored properties. netascientific.com
Additionally, this compound and its derivatives find applications in the fragrance and flavor industry due to their mild, floral scent. chemimpex.comguidechem.comontosight.ai
Historical Context and Evolution of Research on Benzyl (B1604629) Alcohol Derivatives
The history of benzyl alcohol and its derivatives is closely linked to the development of the synthetic organic chemical industry in the 19th century, particularly the coal tar and dye industries. perfumerflavorist.com The initial impetus for research came from the need for benzyl chloride in dye synthesis, which led to methods for the chlorination of toluene and the subsequent hydrolysis of the chlorinated products to yield benzyl alcohol, benzaldehyde (B42025), and benzoic acid. perfumerflavorist.com These fundamental reactions formed the basis for the commercial production of benzyl alcohol. perfumerflavorist.com
Initially, production was concentrated in Europe, with benzyl alcohol primarily used as a solvent for dyes. perfumerflavorist.com However, global events like World War I spurred the growth of the US synthetic chemical industry, which began its own production of benzyl alcohol and its derivatives. perfumerflavorist.com Over the decades, the applications for benzyl alcohol derivatives expanded significantly. A notable example from the late 20th century was the use of benzyl alcohol as a protective group in the production of L-phenylalanine for the artificial sweetener aspartame, which at its peak consumed a significant portion of world production. perfumerflavorist.com
More recent research has explored novel applications for benzyl alcohol derivatives. For instance, studies have investigated their use in the conservation of fine art, specifically for the selective cleaning of oil paintings. rijksmuseum.nlresearchgate.net Researchers have found that modifying the chemical structure of benzyl alcohol can create tailored cleaning agents that are more effective at removing aged varnishes or overpaints without damaging the original oil paint layers. rijksmuseum.nltandfonline.com This interdisciplinary approach highlights the continuing evolution of research into this class of compounds, adapting their chemical properties to solve challenges in diverse scientific fields. researchgate.nettandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)methanol | |
|---|---|---|
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InChI |
InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |
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InChI Key |
KMTDMTZBNYGUNX-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=C(C=C1)CO | |
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Molecular Formula |
C8H10O | |
| Record name | P-METHYL BENZYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID5025574 | |
| Record name | 4-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
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Physical Description |
P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |
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| Record name | 4-Methylbenzyl alcohol | |
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Boiling Point |
423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |
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| Record name | 4-METHYLBENZYL ALCOHOL | |
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Solubility |
1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |
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| Record name | 4-METHYLBENZYL ALCOHOL | |
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| Record name | 4-Methylbenzyl alcohol | |
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| Record name | 4-Methylbenzyl alcohol | |
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Density |
0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |
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Vapor Pressure |
0.01 [mmHg], 0.053 mm Hg at 25 °C | |
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Color/Form |
Needles from ligroin, White crystalline powder | |
CAS No. |
589-18-4, 31831-37-5 | |
| Record name | P-METHYL BENZYL ALCOHOL | |
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Melting Point |
138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |
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Advanced Synthetic Methodologies for 4 Methylbenzyl Alcohol and Its Derivatives
Catalytic Oxidation Reactions of 4-Methylbenzyl Alcohol
The oxidation of this compound to its corresponding aldehyde, 4-methylbenzaldehyde (B123495), is a pivotal transformation in the chemical industry. Researchers have explored various catalytic systems to achieve this conversion with high efficiency and selectivity, moving away from stoichiometric and often hazardous traditional oxidizing agents.
Palladium-Mediated Aerobic Oxidation for 4-Methylbenzaldehyde Synthesis
Palladium catalysts have demonstrated significant efficacy in the aerobic oxidation of alcohols. A notable system involves the use of palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with triethylamine (B128534) (Et3N). sciforum.net This method proves effective for the oxidation of this compound to 4-methylbenzaldehyde at room temperature without the need for a continuous stream of oxygen or air, or the presence of activated molecular sieves. sciforum.net The reaction proceeds efficiently in a tetrahydrofuran (B95107) solution, with the conversion rate being dependent on the reaction time. sciforum.net For instance, a study reported a 2% conversion after 16 hours at 20°C in the absence of triethylamine, highlighting the crucial role of the base in the catalytic cycle. sciforum.net Another approach utilizes a bipyridyl-cinchona alkaloid-based palladium catalyst for the aerobic oxidation of various primary and secondary alcohols, achieving an 89.5% yield of 4-methylbenzaldehyde. nih.gov Furthermore, palladium nanoparticles, either in suspension in water or supported on materials like iota-carrageenan, have been successfully employed for the selective aerobic oxidation of benzylic alcohols. researchgate.netmdpi.com
| Catalyst System | Co-catalyst/Base | Solvent | Temperature (°C) | Yield of 4-Methylbenzaldehyde (%) | Reference |
| Pd(OAc)₂ | Et₃N | Tetrahydrofuran | 20 | - | sciforum.net |
| Bipyridyl-cinchona alkaloid based palladium catalyst | - | - | - | 89.5 | nih.gov |
| Palladium nanoparticles | - | Water | 80 | >90 (for vanillic alcohol) | researchgate.net |
| i-Pd(OAc)₂(TPPTS)₂ on iota-carrageenan | - | Ethanol (B145695) | - | - | mdpi.com |
Phase Transfer Catalysis in the Oxidation of this compound
Phase transfer catalysis (PTC) offers a powerful tool for reactions involving reactants in immiscible phases. In the context of alcohol oxidation, PTC facilitates the transfer of an oxidizing agent from an aqueous phase to an organic phase containing the alcohol. This technique is particularly useful for oxidizing methoxybenzyl alcohol to methoxybenzaldehyde using sodium hypochlorite (B82951) as the oxidant. quizlet.com The phase transfer catalyst, such as tetrabutylammonium (B224687) sulfate, transports the hypochlorite anion into the organic layer, enabling the oxidation to proceed. quizlet.comslideshare.net This methodology allows for reactions between ionic species and organic molecules that would otherwise not interact due to their different phase solubilities. slideshare.net
Transition Metal Complex Catalysis (e.g., Copper(II) Complexes) in Alcohol Oxidation
Transition metal complexes, particularly those of copper(II), have been investigated as catalysts for alcohol oxidation. For instance, copper(II) complexes with ligands like ethylenediamine, 2-aminomethylpyridine, and 2,2'-bipyridine (B1663995) have been explored for the oxidation of benzyl (B1604629) alcohol. mdpi.com The catalytic activity of these complexes is influenced by the π-acceptor character of the ligands. mdpi.com These catalysts can be used in homogeneous solutions or immobilized on supports like silica-coated magnetic nanoparticles for heterogeneous catalysis, which allows for easier catalyst recovery and recycling. mdpi.com The oxidation often proceeds with high selectivity, primarily yielding the corresponding aldehyde. mdpi.com Other transition metals, such as cobalt, have also been employed. For example, cobalt-based spinel-type oxides are effective in the aerobic oxidation of isopropanol (B130326) to acetone. nih.gov
Photoelectrocatalytic and Photocatalytic Oxidation of this compound
Photoelectrocatalytic (PEC) and photocatalytic (PC) methods represent green and sustainable approaches for organic synthesis. The PEC oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde has been successfully carried out in an aqueous electrolyte using TiO2 films on titanium anodes. unipa.it This method combines heterogeneous photocatalysis with electrocatalysis, and applying a small external bias has been shown to enhance the reaction rate and selectivity. unipa.it The reactivity and selectivity in these systems are influenced by the electronic properties of the substituent groups on the benzyl alcohol. unipa.it
Solvent-free photocatalytic oxidation of various benzylic alcohols has also been achieved using organic photocatalysts like riboflavin (B1680620) tetraacetate under visible light irradiation. beilstein-journals.orgnih.gov This approach is particularly advantageous as it minimizes the use of toxic solvents and simplifies product purification. beilstein-journals.org Another effective photocatalyst is the 9-phenyl-10-methylacridinium ion, which facilitates the selective oxidation of benzyl alcohol to benzaldehyde (B42025) under visible light. rsc.org Furthermore, magnetic photocatalysts like WO3ZnO/Fe3O4 have been utilized for the selective oxidation of aromatic alcohols to aldehydes using air as the oxidant. nih.gov
| Method | Catalyst | Substrate | Product | Key Findings | Reference |
| Photoelectrocatalysis | TiO₂ on Ti anode | 4-Methoxybenzyl alcohol | p-Anisaldehyde | Small bias enhances rate and selectivity. | unipa.it |
| Photocatalysis | Riboflavin tetraacetate | Benzylic alcohols | Corresponding aldehydes/ketones | Solvent-free conditions, moderate to good yields. | beilstein-journals.orgnih.gov |
| Photocatalysis | 9-Phenyl-10-methylacridinium ion | Benzyl alcohol | Benzaldehyde | Solvent-free, visible light irradiation. | rsc.org |
| Photocatalysis | WO₃ZnO/Fe₃O₄ | Aromatic alcohols | Corresponding aldehydes | Magnetic, recyclable catalyst, uses air as oxidant. | nih.gov |
Electrochemical Oxidation Pathways of this compound
Electrochemical methods provide a clean and efficient alternative to traditional chemical oxidants for the oxidation of alcohols. The direct, mediator-free electrochemical oxidation of benzylic alcohols, including this compound, has been reported. rsc.org This approach avoids the use of chemical oxidants and generates minimal waste. rsc.org The reaction's efficiency can be influenced by both steric and electronic effects of the substituents on the aromatic ring. rsc.org For example, the electrochemical oxidation of this compound to 4-methylbenzaldehyde can be achieved with high yield. rsc.org
Another electrochemical strategy involves the use of a mediator. For instance, the indirect electrochemical oxidation of this compound can be performed using in-situ generated hypochlorous acid from sodium chloride in a biphasic electrolysis setup. bookpi.orgresearchgate.net This method has been shown to produce 4-methylbenzaldehyde with a high yield of 96%. bookpi.org The biphasic system simplifies product separation and allows for the reuse of the electrolyte. bookpi.org Studies on nickel catalysts have shown that the electrochemical oxidation of benzyl alcohol and its derivatives, including this compound, occurs at potentials determined by the oxidation of the nickel catalyst itself. rsc.org
Reduction Methodologies Involving this compound
While oxidation of this compound is more commonly studied, reduction methodologies are crucial for the synthesis of other valuable compounds. The reduction of derivatives of this compound, such as aldehydes and ketones, leads to the formation of the corresponding alcohols. For instance, the reduction of p-tolyl aldehyde is a commercial method for preparing this compound. nih.gov
The Birch reduction, a classical method using an alkali metal in liquid ammonia (B1221849) with an alcohol, is a powerful tool for reducing aromatic rings. researchgate.net This reaction can be applied to derivatives of benzene (B151609) to produce cyclohexadienes and related compounds. researchgate.net While direct reduction of the aromatic ring of this compound itself is less common, the principles of such reductions are well-established for related aromatic compounds. researchgate.net
Chemoselective Hydrodeoxygenation of Aromatic Alcohols including this compound
The chemoselective hydrodeoxygenation (HDO) of aromatic alcohols is a critical process for the production of valuable chemicals from biomass-derived feedstocks. In a notable study, a cobalt-based catalyst was utilized for the HDO of 1-phenylethanol. rsc.org While the primary focus was on 1-phenylethanol, this compound was listed as one of the commercially sourced chemicals for the study, indicating its relevance in the broader context of HDO reactions. rsc.org The reaction was typically carried out in a Teflon-lined stainless steel reactor with a catalyst, an alcohol substrate, ethanol as a solvent, and an internal standard under a hydrogen atmosphere. rsc.org The process involved heating the mixture for a specified duration, followed by rapid cooling. rsc.org
Derivatization Strategies of this compound
This compound, also known as p-tolylmethanol, serves as a versatile building block in organic synthesis due to the reactivity of its hydroxyl group. chemimpex.com Its moderate boiling point and solubility in organic solvents make it suitable for various chemical transformations, including esterification and alkylation, to produce a wide array of derivatives. chemimpex.com
Esterification Reactions for Derivative Synthesis
Esterification is a fundamental reaction for synthesizing derivatives of this compound. This process generally involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form an ester and water. youtube.com The alkyl part of the resulting ester originates from the alcohol, while the alkanoate part comes from the carboxylic acid. youtube.com For instance, the reaction of this compound with a carboxylic acid would yield the corresponding 4-methylbenzyl ester.
Catalytic N-Alkylation of Amino Acid Esters and Amides Using this compound
The "hydrogen-borrowing" or "self-hydrogen transfer" methodology is a prominent strategy for the N-alkylation of amines with alcohols, where water is the sole byproduct. nih.gov This process involves three key steps: oxidation of the alcohol to an aldehyde, formation of an imine through condensation with an amine, and subsequent reduction of the imine to the N-alkylated amine. nih.gov
Several studies have demonstrated the utility of this compound in N-alkylation reactions.
In one study, the N-alkylation of aniline (B41778) with various benzyl alcohol derivatives was investigated using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. The reaction of aniline with this compound, which has an electron-donating methyl group, resulted in a good yield of N-(4-methylbenzyl)aniline. acs.orgnih.gov
Another approach utilized a palladium nanoparticle-based catalytic system for the N-alkylation of amines with benzyl alcohol derivatives. The reaction of aniline with this compound proceeded effectively, yielding 92% of the desired product. nih.gov
A highly active nickel-based catalyst system, generated in situ from Ni(COD)₂ and KOH without a ligand, has also been developed for the selective N-alkylation of amines with a variety of alcohols, including aromatic ones. rsc.org
Table 1: Catalytic N-Alkylation of Aniline with this compound
| Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile-substituted NHC–Ir(III) complex | 1.0 mmol aniline, 1.5 mmol this compound, 1.5 mmol KOtBu, 1.0% mol catalyst, 120 °C, 24 h | N-(4-methylbenzyl)aniline | Good | acs.orgnih.gov |
| Pd@[nBu₄N][Br] NPs | Optimized conditions | N-(4-methylbenzyl)aniline | 92% | nih.gov |
Analyte Derivatization in Analytical Chemistry (e.g., GC-MS applications)
Chemical derivatization is a crucial technique in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility, stability, and detectability of analytes. jfda-online.com For alcohols like this compound, derivatization can improve chromatographic peak shape and prevent adsorption in the GC system. jfda-online.comgcms.cz
While specific derivatization protocols for this compound are not extensively detailed in the provided results, general methods for alcohols are applicable. These include:
Silylation: This is a common technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This reduces the polarity and hydrogen bonding of the molecule, making it more volatile and stable for GC analysis. gcms.cz
Acylation: Alcohols can be converted to their corresponding esters using reagents like anhydrides (e.g., TFAA, PFPA, HFBA). Fluoroacyl derivatives, in particular, significantly increase volatility and improve detectivity in GC-MS. jfda-online.com
Perfluoroacylation: A novel derivatization method for benzyl alcohol using perfluorooctanoyl chloride has been described. This converts the low-molecular-mass alcohol to a high-molecular-mass derivative, which can be beneficial for identification and quantification. nih.gov
The absence of a peak for an analyte like 4-vinyl benzyl alcohol in a GC analysis could indicate the need for such derivatization techniques to improve its detection. researchgate.net
Green Chemistry Approaches in this compound Production
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comresearchgate.net
Development of Sustainable and Eco-Friendly Manufacturing Processes
The synthesis of this compound can be achieved through greener methodologies. A solvent-free approach for the reduction of carbonyl compounds to alcohols has been reported. nih.gov This method involves mixing the corresponding aldehyde (p-tolualdehyde) with sodium borohydride (B1222165) dispersed in wet alumina, leading to good conversion rates and short reaction times without significant energy consumption. nih.govchemicalbook.com
Biphasic Electrolysis for this compound Oxidation
Biphasic electrolysis has emerged as a promising and eco-friendly methodology for the selective oxidation of this compound to its corresponding aldehyde, 4-methylbenzaldehyde. jocpr.combookpi.org This technique offers several advantages, including the use of non-stoichiometric quantities of a redox mediator, easy separation of the product, mild reaction conditions, and the potential for electrolyte reuse. jocpr.combookpi.org
The core principle of this method involves an electrochemical setup where the electrolyte and the substrate (this compound) are in separate, immiscible phases. jocpr.com Typically, an aqueous solution containing a mediator serves as one phase, while an organic solvent containing the alcohol constitutes the other. jocpr.com During electrolysis, an electrochemically generated oxidizing species travels from the aqueous phase to the organic phase, where it reacts with the this compound at the interface of the two layers. jocpr.com
Research Findings
Research has demonstrated the successful application of biphasic electrolysis for the oxidation of this compound, achieving high yields and selectivity. In one study, an undivided beaker-type cell was utilized with a platinum anode and a stainless steel cathode. jocpr.comjocpr.com The biphasic system consisted of an aqueous solution of sodium chloride in hydrochloric acid as the supporting electrolyte and a solution of this compound in chloroform (B151607). jocpr.com
The in-situ generation of hypochlorous acid from the chloride mediator was identified as the key oxidizing agent. researchgate.netresearchgate.net This reactive species is formed in the aqueous phase and then migrates to the interphasial region to selectively oxidize the this compound to 4-methylbenzaldehyde. jocpr.com A significant advantage of this system is that the mediator does not induce further oxidation of the desired aldehyde product. jocpr.com
Optimization studies have been conducted to determine the ideal reaction parameters. Key factors influencing the reaction's efficiency include current density, the concentration of the mediator and acid, the choice of solvent, and substrate concentration. bookpi.orgresearchgate.net
One investigation revealed that a sodium chloride concentration of 12% was optimal for the generation of hypochlorous acid. jocpr.com Furthermore, a medium acid concentration of approximately 0.36 M HCl was found to favor the oxidation process. jocpr.com The choice of the organic solvent also plays a crucial role, with chloroform being a commonly used solvent in these systems. jocpr.com
Under optimized conditions, this biphasic electrolysis method has been reported to achieve a high yield of 96% for the conversion of this compound to 4-methylbenzaldehyde. jocpr.comresearchgate.net High-performance liquid chromatography (HPLC) analysis has been used to confirm the high quality and purity of the resulting product. researchgate.net
The general mechanism involves the anodic oxidation of chloride ions to generate the oxidizing species, which then reacts with the alcohol at the phase boundary. The reusability of the spent electrolyte has also been demonstrated, adding to the green credentials of this synthetic route. jocpr.com
Data from Biphasic Electrolysis Studies
The following table summarizes typical findings from studies on the biphasic electrolysis of this compound.
| Parameter | Optimal Condition/Value | Result/Observation |
| Mediator | Sodium Chloride (NaCl) | Acts as an efficient redox mediator. jocpr.com |
| Mediator Concentration | 12% | Optimal for the in-situ generation of hypochlorous acid. jocpr.com |
| Acid Medium | 0.36 M HCl | Favors the oxidation to 4-methylbenzaldehyde. jocpr.com |
| Solvent | Chloroform | Forms the organic phase containing the substrate. jocpr.com |
| Substrate Concentration | Low (5-10 mmol) | Higher concentrations can lead to a decrease in yield. jocpr.com |
| Product Yield | 96% | High yield of 4-methylbenzaldehyde achieved under optimal conditions. jocpr.comresearchgate.net |
| Electrode System | Platinum/Platinum or Carbon/Stainless Steel | Effective for the electrolysis process. jocpr.comjocpr.com |
Other research has explored the use of different mediating systems, such as persulfate, which generates a free radical precursor for the oxidation of substituted benzyl alcohols, including this compound. bookpi.org This approach also operates under a biphasic system and has been recognized as an efficient and green strategy for C-H activation. bookpi.org Another study investigated the use of bromate (B103136) as a mediator in a biphasic medium for the oxidation of benzyl alcohol derivatives, achieving high yields and current efficiency. abechem.com
Chemical Reactivity and Mechanistic Transformation Studies of 4 Methylbenzyl Alcohol
Mechanisms of Selective Oxidation to Carbonyl Compounds
The oxidation of 4-methylbenzyl alcohol is a fundamental transformation in organic synthesis, leading to valuable products such as 4-methylbenzaldehyde (B123495) and 4-methylbenzoic acid. The selectivity of this process is highly dependent on the chosen catalyst, oxidant, and reaction conditions.
The selective oxidation of this compound to 4-methylbenzaldehyde is a key reaction, often studied with various catalytic systems to achieve high efficiency and selectivity under mild conditions. sciforum.net Benzylic alcohols with electron-donating groups, such as this compound, generally exhibit good reactivity in these transformations. sciforum.net
One effective method involves palladium-mediated aerobic oxidation. The catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)2) combined with a basic N-donor ligand like triethylamine (B128534) (Et3N) has been shown to successfully oxidize this compound to 4-methylbenzaldehyde. sciforum.net Research has demonstrated that this method can be effective even at room temperature without the need for a continuous stream of oxygen or air, or the use of activated molecular sieves. sciforum.net The proposed mechanism for electro-oxidation suggests the formation of a benzyl (B1604629) radical, followed by the oxidation of the hydroxyl group, which delivers the aldehyde after deprotonation. rsc.org
Electrochemical methods also provide a pathway for this selective oxidation. A novel biphasic electrolysis method utilizes in-situ generated hypochlorous acid from sodium chloride (NaCl) as an electrocatalytic mediator. researchgate.netbookpi.org This approach, conducted in an undivided beaker-type cell, has been optimized by studying parameters like current density, mediator, acid, and solvent, achieving a 96% yield of 4-methylbenzaldehyde. researchgate.netbookpi.org Another electrochemical approach involves the direct electro-oxidation of this compound, yielding the aldehyde with 83% efficiency. rsc.org
Photocatalysis presents another modern approach. Novel flower-like Bi5O7I/Bi4Ti3O12 (BOI/BTO) heterostructure composites have been used as photocatalysts. rsc.org Under visible light and in the presence of hydrogen peroxide (H2O2), these catalysts can achieve 92.4% selectivity for the oxidation of this compound to 4-methylbenzaldehyde. rsc.org The mechanism is believed to involve a Z-scheme transfer of photogenerated carriers, with superoxide (B77818) (•O2−) and hydroperoxyl (HOO•) radicals as the main active species. rsc.org
The table below summarizes the findings of various studies on the selective oxidation of this compound.
| Catalytic System | Oxidant/Method | Key Findings | Yield/Conversion | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Et₃N | Aerobic Oxidation | Effective at room temperature without an oxygen stream or molecular sieves. Conversion is dependent on temperature and time. | 76% conversion after 16h at 20°C. | sciforum.net |
| Graphite Electrodes | Biphasic Electrolysis (in-situ HOCl from NaCl) | High yield and selectivity under mild, biphasic conditions. | 96% yield. | researchgate.netbookpi.org |
| - | Direct Electro-oxidation | Selective C-H bond oxidation. | 83% yield. | rsc.org |
| Bi₅O₇I/Bi₄Ti₃O₁₂ | Photocatalysis (Visible light, H₂O₂) | Z-scheme mechanism with high selectivity. | 92.4% selectivity. | rsc.org |
| PdOₓ/CeO₂-NR | Solvent-Free Oxidation | Electron-donating groups on the aromatic ring led to an increase in substrate conversion. | 66% conversion, 81% selectivity. | mdpi.com |
While the selective oxidation to aldehydes is often desired, further oxidation to the corresponding carboxylic acid, 4-methylbenzoic acid, can occur. This over-oxidation can be a challenge in aldehyde synthesis but is also a valuable transformation in its own right. rsc.org The conversion of primary alcohols to carboxylic acids is a crucial process for producing fine chemicals, polymers, and pharmaceuticals. chem-soc.si
Several methods have been developed to directly and efficiently convert primary alcohols like this compound into carboxylic acids. One approach uses a polymer-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst in conjunction with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone®) under solvent-free mechanochemical conditions. mdpi.com
Another efficient method involves using hydrogen peroxide (H2O2) as the oxidant in a temperature-dependent biphasic system. chem-soc.si A system composed of a PEG1000-based dicationic acidic ionic liquid and toluene (B28343) can effectively catalyze the oxidation of benzylic alcohols with electron-donating groups to their corresponding carboxylic acids in high yields. chem-soc.si Studies show that in such systems, this compound is more reactive than alcohols with electron-withdrawing groups. chem-soc.si The proposed mechanism involves the formation of a homogeneous reaction medium at elevated temperatures, which separates upon cooling, allowing for easy separation of the product and recycling of the catalyst. chem-soc.si
Furthermore, the combination of TEMPO with sodium hypochlorite (B82951) (NaOCl) under phase-transfer conditions has been explored. nih.gov In this process, the alcohol is first oxidized to an aldehyde intermediate, which is then hydrated to a vicinal diol before being further oxidized to the carboxylic acid. nih.gov
Reactivity with Specific Chemical Agents
This compound exhibits reactivity with a range of chemical agents, a characteristic property of primary alcohols. nih.govchemdad.comchemicalbook.com Its reactivity profile indicates that it readily interacts with acids, their derivatives, and various oxidizing agents. lookchem.comechemi.comwestliberty.edu
This compound reacts with acids, acid chlorides, and acid anhydrides. nih.govlookchem.comwestliberty.edu These reactions are typical for alcohols and generally lead to the formation of esters. For instance, the reaction with acetic anhydride (B1165640) in the presence of a mineral acid catalyst has been studied. canterbury.ac.nz In a procedure for preparing benzyl acetates, this compound can be refluxed with acetic anhydride to yield the corresponding ester. rsc.org This type of reaction is a fundamental esterification process.
As a primary alcohol, this compound is susceptible to oxidation by various oxidizing agents. nih.govlookchem.comwestliberty.edu Its interactions are not limited to the catalytic systems described for selective oxidation but include a broader range of common oxidants. The specific product of the oxidation—either the aldehyde or the carboxylic acid—depends on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents will typically lead to the formation of 4-methylbenzoic acid, while milder conditions are required to isolate the intermediate 4-methylbenzaldehyde. rsc.org
Role in Polymerization Processes
This compound plays a significant role in the field of polymer chemistry, where it is used both as a monomer precursor and as an initiator in various polymerization reactions. lookchem.comsigmaaldrich.comchemimpex.com
It serves as a raw material in the production of polycarbonates, which are high-performance polymers with wide-ranging applications. lookchem.comsigmaaldrich.com An organocatalyzed ring-opening polymerization (ROP) method has been developed for preparing polycarbonates from glucose-derived monomers, where this compound can be used as an initiator. figshare.com
In other ROP processes, this compound has been used as an initiator for the polymerization of cyclic phosphoramidates. nsf.gov For example, the polymerization of (4S)-2-ethoxy-4-methyl-1,3,2-oxazaphospholidine 2-oxide (EOMP) can be initiated by this compound in the presence of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nsf.gov Kinetic studies of this reaction show a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is characteristic of a controlled polymerization process. nsf.gov
Initiation of Ring-Opening Polymerization via Primary Alcohol Chains
This compound serves as a classic primary alcohol initiator in the organocatalyzed ring-opening polymerization (ROP) of a variety of cyclic monomers, including esters, carbonates, and xanthates. nsf.govbath.ac.ukrsc.org Its primary hydroxyl group acts as the nucleophile that attacks the carbonyl carbon of the monomer, thus initiating the polymerization process and becoming the α-chain end of the resulting polymer. The efficiency and control of this initiation step are highly dependent on the monomer structure, the catalytic system employed, and the reaction conditions. bath.ac.uknih.gov
Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are frequently used to facilitate the initiation by this compound. bath.ac.ukacs.org Density Functional Theory (DFT) calculations have shown that TBD functions as a bifunctional catalyst. It activates the monomer (e.g., a cyclic carbonate) while also deprotonating the primary alcohol of the initiator, enhancing its nucleophilicity. bath.ac.uk The ring-opening then occurs as a discrete process where TBD mediates the proton transfer through tetrahedral intermediates. bath.ac.ukfigshare.comfigshare.com
The combination of (thio)urea cocatalysts with bases like cyclopropenimine (CPI) has also proven effective in promoting ROP initiated by this compound. nsf.gov In these systems, a cooperative mechanism is proposed where the base activates the alcohol initiator, and the (thio)urea activates the monomer through hydrogen bonding interactions. nsf.gov The choice of solvent can significantly influence these interactions and, consequently, the polymerization rate. nsf.gov
The versatility of this compound as an initiator is demonstrated in the polymerization of diverse cyclic monomers. For instance, it has been successfully employed in the TBD-catalyzed ROP of sugar-derived cyclic carbonates and xanthates, leading to the formation of novel polycarbonates and sulfur-containing polymers. bath.ac.ukrsc.org
Research Findings on this compound Initiated ROP
The following tables summarize key findings from various research studies where this compound was used as the primary alcohol initiator for ring-opening polymerization.
| Monomer | Catalyst System | Monomer/Initiator Ratio | Conversion (%) | Time | Resulting Polymer | Reference |
|---|---|---|---|---|---|---|
| ᴅ-Mannose-derived cyclic carbonate | TBD | 25:1 | >99 | 0.5 h | Polycarbonate (Mₙ = 6.63 kDa, Đ = 1.15) | bath.ac.uk |
| ᴅ-Mannose-derived cyclic carbonate | TBD | 100:1 | >99 | 1.3 h | Polycarbonate | bath.ac.uk |
| Glucose-derived cyclic carbonate (MBGC) | TBD | 50:1 | >95 | 2 h | Poly(2,3-α-D-glucose carbonate) | nih.gov |
| Cyclic xanthate (from 2-deoxy-D-ribose) | TBD | Not Specified | Not Specified | Not Specified | Poly(xanthate) (Mₙ up to 11.3 kg/mol, Đ = 2.2) | rsc.org |
| Cyclic xanthate (from D-xylose) | TBD | Not Specified | Not Specified | Not Specified | Poly(xanthate) (Mₙ up to 15.7 kg/mol, Đ = 1.7) | rsc.org |
| Monomer | Catalyst System | Solvent | Conversion (%) | Time | Resulting Polymer | Reference |
|---|---|---|---|---|---|---|
| δ-Valerolactone (δ-VL) | U-1/CPI-1 | THF | High | 45 min | Polyvalerolactone | nsf.gov |
| ε-Caprolactone (ε-CL) | U-1/CPI-1 | THF | High | 19 h | Polycaprolactone | nsf.gov |
| ε-Caprolactone (ε-CL) | U-1/CPI-1 | CH₂Cl₂ | High | 7 h | Polycaprolactone | nsf.gov |
Catalysis and Mechanistic Investigations Involving 4 Methylbenzyl Alcohol
Elucidation of Catalytic Mechanisms
Understanding the underlying mechanisms of catalysis is crucial for developing more efficient and selective chemical processes. This section explores the roles of co-catalysts, ligands, active site interactions, and synergistic effects in reactions involving 4-methylbenzyl alcohol.
In the realm of catalytic oxidation, co-catalysts and ligands play a pivotal role in enhancing reaction rates and selectivity. For instance, in the N-alkylation of primary amides with alcohols via hydrogen autotransfer, the combination of immobilized Au/Pd bimetallic nanoparticles and a Lewis acid, such as Barium Triflate (Ba(OTf)₂), demonstrates a significant synergistic effect. nih.govresearchgate.net This synergy leads to a notable acceleration in the reaction rate, resulting in excellent yields of the desired secondary amides. nih.gov The presence of Ba(OTf)₂ as a co-catalyst is instrumental in the reaction profile of this compound. researchgate.net
The mechanism involves a cascade catalysis process where the metal nanoparticles and the Lewis acid work in tandem. nih.gov While the exact role of triethylamine (B128534) is not detailed in the provided context, it is a common base in organic synthesis, often used to neutralize acidic byproducts or to facilitate deprotonation steps, which can be crucial in catalytic cycles.
The interaction between the substrate and the active site of a catalyst is a determining factor in the reaction's outcome. In the oxidation of benzyl (B1604629) alcohols, the electronic properties of substituents on the benzyl ring significantly influence the reaction rate. rsc.org Electron-donating groups, such as the methyl group in this compound, can enhance the reaction rate by increasing the electron density on the phenyl ring. rsc.orgosti.gov This effect has been observed in various catalytic systems, including those using copper–manganese mixed oxide nanoparticles and Au/metal-oxide catalysts. rsc.org
Conversely, electron-withdrawing groups tend to slow down the conversion. rsc.org For example, iron phthalocyanine (B1677752) complexes with electron-withdrawing substituents have shown better catalytic performance in the oxidation of benzylic alcohols to aldehydes. researchgate.net The structure of the active site also plays a critical role. In horse liver alcohol dehydrogenase, this compound forms an abortive complex with NADH where the alcohol's hydroxyl group is ligated to the catalytic zinc. nih.gov
| Substituent | Electronic Effect | Impact on Reaction Rate | Example Catalyst System |
|---|---|---|---|
| -CH₃ (in this compound) | Electron-donating | Accelerates reaction | Copper–manganese mixed oxide nanoparticles rsc.org |
| -OCH₃ | Electron-donating | Accelerates reaction | Au/metal-oxide rsc.org |
| -NO₂ | Electron-withdrawing | Slows down reaction | Copper–manganese mixed oxide nanoparticles rsc.org |
| -CF₃ | Electron-withdrawing | Slower reaction rate compared to electron-donating groups | Au/metal-oxide rsc.org |
Hydrogen autotransfer reactions represent an efficient and atom-economical method for forming C-N and C-C bonds. A prime example is the N-alkylation of amides with alcohols, where a synergistic cascade catalysis involving immobilized Au/Pd bimetallic nanoparticles and Lewis acids has proven highly effective. nih.gov In this process, the alcohol is first dehydrogenated to form an aldehyde, which then reacts with the amide. The hydrogen generated in the initial step is then used to reduce the resulting intermediate.
The synergy between the metal nanoparticles and the Lewis acid, such as Ba(OTf)₂, is crucial for the high efficiency of this reaction. nih.govresearchgate.net This cooperative catalysis allows for the reaction to proceed under milder conditions and with higher yields than would be possible with either catalyst alone. nih.gov During the reaction with this compound, side products such as xylene and di(4-methylbenzyl) ether can also be formed through disproportionation-like reactions catalyzed by the Au/Pd nanoparticles. nih.gov
Optimization of Catalytic Systems for this compound Transformations
The efficiency of catalytic transformations of this compound can be significantly enhanced by optimizing various reaction parameters. This section discusses the influence of reaction conditions and the importance of catalyst stability and recyclability.
Reaction conditions are critical variables in the catalytic transformation of this compound. In electrochemical oxidations, parameters such as current density, solvent, and the choice of mediator significantly impact the yield of the desired product, 4-methylbenzaldehyde (B123495). researchgate.netbookpi.orgresearchgate.net For instance, biphasic electrolysis using a chloride-containing mediator has been shown to achieve a 96% yield of 4-methylbenzaldehyde. bookpi.orgresearchgate.net The optimization of these parameters is key to achieving high efficiency and selectivity. researchgate.netresearchgate.net
Temperature also plays a crucial role. In the N-alkylation of amines with this compound, the reaction temperature can influence the dominant reaction pathway. For example, at higher temperatures (110-120 °C), hydrogenation may become the predominant reaction. tezu.ernet.in The choice of solvent is equally important. In the aerobic oxidation of alcohols catalyzed by TEMPO-functionalized poly(ionic liquid)s, the reaction shows almost no activity in protic solvents like water or methanol (B129727), but exhibits high activity in non-protic solvents and even better performance under solvent-free conditions. rsc.org
| Reaction Type | Key Parameter | Observation | Reference |
|---|---|---|---|
| Biphasic Electrolysis | Mediator | Chloride-containing mediator yields 96% 4-methylbenzaldehyde. bookpi.orgresearchgate.net | bookpi.org, researchgate.net |
| Current Density | A key parameter influencing the reaction. researchgate.netbookpi.orgresearchgate.net | researchgate.net, bookpi.org, researchgate.net | |
| N-alkylation | Temperature | At 110-120 °C, hydrogenation can dominate. tezu.ernet.in | tezu.ernet.in |
| Aerobic Oxidation | Solvent | High activity in non-protic solvents; best results under solvent-free conditions. rsc.org | rsc.org |
For practical and industrial applications, the recyclability and stability of heterogeneous catalysts are of utmost importance. rsc.org In the synergistic cascade catalysis for N-alkylation, the heterogeneous PI/CB-Au/Pd catalyst demonstrated excellent reusability. nih.gov When used with Ca(OTf)₂ as the co-catalyst and this compound as the substrate, the catalyst could be reused up to five times. nih.gov Furthermore, if the work-up and recovery were performed using dichloromethane, no additional Lewis acid was needed for subsequent runs, indicating that the co-catalyst was also recovered. nih.gov
Similarly, a core-shell Fe₃O₄@P4VP@MIL-100(Fe) catalyst used for the aerobic oxidation of alcohols showed high stability and could be reused for at least ten reaction cycles while maintaining a 99% conversion and selectivity. rsc.org These studies highlight the potential for developing robust and economically viable catalytic systems for the transformation of this compound.
Impact of Doping on Photocatalytic Efficiency (e.g., Oxygen-doped Carbon Nitride)
The efficiency of photocatalytic reactions involving this compound can be significantly influenced by the doping of the photocatalyst material. For instance, the use of P-doped graphitic carbon nitride (g-C3N4) has been shown to improve the selectivity of the oxidation of aromatic alcohols, including this compound, to their corresponding aldehydes. uniovi.es
In the context of solar-driven processes, cyanamide-functionalized carbon nitride (CNx) has been identified as a particularly active and scalable photosensitizer for the selective photo-oxidation of this compound to 4-methylbenzaldehyde. acs.orgnih.gov This process is a 2e- transfer reaction. acs.orgnih.gov The integration of CNx with indium tin oxide (ITO) nanoparticles further enhances its performance by improving electron extraction and reducing recombination losses, leading to benchmark performance for CNx-based photoanodes. ebi.ac.uk Specifically, an alumina-coated FTO electrode co-deposited with ITO and cyanamide-functionalized CNx exhibited an onset potential of -0.4 V versus a reversible hydrogen electrode (RHE) and a current density of 1.4±0.2 mA cm-2 at 1.23 V vs RHE during AM1.5G irradiation for the selective oxidation of this compound. ebi.ac.uk
The mechanism for the surface oxidation of this compound by CNx proceeds through intramolecular proton transfer and the formation of a cation-radical. acs.orgnih.gov The effectiveness of the photocatalyst system is also dependent on the electron conduit used. While insulators like ZrO2 and SiO2 show very low activity, and even the wide-bandgap semiconductor TiO2 exhibits limited performance, conducting ITO proves to be the most effective in enabling the photocatalytic activity of the CNx system. nih.gov
Kinetic isotope effect (KIE) studies have provided further insight into the mechanism of alcohol oxidation. In the osmium-peroxo catalyzed oxidation of this compound, a KIE value of 1.16 was observed when comparing the reaction of 4-MeC6H4CH2OH with its isotopically labeled counterpart 4-MeC6H4CH2OD. nih.govxmu.edu.cn A larger KIE of 2.50 was found when comparing the reaction with 4-MeC6H4CD2OH, indicating that the transfer of a hydrogen atom from the benzylic CH2 group is involved in the turnover-limiting step. nih.govxmu.edu.cn
Enzyme-Catalyzed Reactions with this compound
This compound is a substrate in various enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases (ADHs). These enzymes often exhibit high specificity and enantioselectivity.
Enantioselective Reductions by Alcohol Dehydrogenases
Horse liver alcohol dehydrogenase (HLADH) is a well-studied enzyme that utilizes this compound as a substrate. nih.govresearchgate.net In fact, 4-substituted benzyl alcohols and benzaldehydes are considered very good substrates for HLADH. nih.gov The enantioselective reduction of prochiral ketones catalyzed by HLADH has been a subject of investigation, including studies that explore the use of biomimetic co-factors as alternatives to the natural co-factor, NADH. researchgate.net
An alcohol dehydrogenase from Thermus thermophilus (ADHTt) has been shown to catalyze the reduction of various ketones with Prelog specificity, although its activity with this compound itself was not specified in the provided context. nih.gov The enantioselectivity of these enzymes is a key feature, allowing for the production of specific stereoisomers of alcohols. For example, the reduction of certain ketones by ADHTt yields products with high enantiomeric excess (ee). nih.gov
Substrate Binding Modes in Enzyme-Alcohol Complexes
High-resolution X-ray crystallography has been employed to study the binding of this compound within the active site of horse liver alcohol dehydrogenase (HLADH). nih.govresearchgate.net These studies reveal that multiple binding modes are possible for substrates and products within the enzyme's active site. ebi.ac.uknih.govresearchgate.netebi.ac.uk
When HLADH is crystallized with NAD+ and this compound, an abortive complex is formed where NADH is present, and the this compound is rotated into a "non-productive" mode. ebi.ac.uknih.govresearchgate.netebi.ac.ukkisti.re.kr The NADH is formed during the crystallization process through the reduction of NAD+ by the alcohol. ebi.ac.uknih.govresearchgate.netebi.ac.ukkisti.re.kr This same abortive complex structure can also be obtained by directly crystallizing the enzyme with NADH and this compound. ebi.ac.uknih.govresearchgate.netebi.ac.ukkisti.re.kr
In this non-productive binding mode, the hydroxyl oxygen of this compound is coordinated to the catalytic zinc atom with a bond distance of 2.2 Å. nih.gov It also forms a hydrogen bond with the hydroxyl group of Ser-48 at a distance of 2.7 Å, suggesting that the alcohol's hydroxyl group is not deprotonated. nih.gov This is in contrast to the binding of other alcohols like 2,2,2-trifluoroethanol (B45653) or 2,3,4,5,6-pentafluorobenzyl alcohol in reactive Michaelis complexes, where the Zn-O distance is shorter (2.0 Å) and the hydrogen bond to Ser-48 is also shorter (2.5 Å), which is consistent with a low-barrier hydrogen bond. nih.gov
The orientation of the benzyl group in the abortive complex with this compound suggests that small rotations around single bonds could lead to a reactive conformation. nih.gov Kinetic studies have also shown that high concentrations of alcohols can bind to the enzyme-NADH complex, leading to either activation or inhibition of the enzyme. ebi.ac.uknih.govebi.ac.uk
Computational Chemistry and Molecular Modeling of 4 Methylbenzyl Alcohol Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the mechanisms of reactions involving 4-methylbenzyl alcohol.
DFT studies have been employed to explore the ring-opening polymerization of a D-mannose-based cyclic carbonate, where this compound acts as an initiator. figshare.com These calculations help in understanding the propagation step of the polymerization by determining the geometries and free enthalpies of intermediates and transition states. figshare.com The data, including DFT optimized geometries and computed free enthalpies, provide a detailed mechanistic pathway for the reaction. figshare.com
In the realm of photocatalysis, DFT calculations have been used to study the selective reduction of 4-bromobenzaldehyde (B125591). rsc.org These studies show how the choice of solvent (acetonitrile versus ethanol) dictates the reaction pathway, leading to either debromination to form benzaldehyde (B42025) or carbonyl reduction to produce 4-bromobenzyl alcohol. rsc.org This highlights the crucial role of the solvent in directing the reaction selectivity on a titanium dioxide surface. rsc.org
Furthermore, DFT has been utilized to analyze the aerobic oxidation of alcohols catalyzed by copper complexes. nih.gov Computational analysis of the reaction between a copper(II) complex and benzyl (B1604629) alcohol revealed a mechanism involving the generation of a Cu-superoxide species. nih.gov This provides a detailed picture of how O2 is reduced concurrently with the oxidation of the alcohol. nih.gov
A DFT study on a Schiff base derived from a 1,2,4-triazole, which includes a p-methylbenzyl group, used the B3LYP/6-311++G(d,p) level of theory to calculate various molecular properties. epstem.net These calculations provide insights into the molecule's electronic structure, including HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential maps, which are crucial for understanding its reactivity. epstem.net
The table below summarizes key findings from DFT studies on reaction mechanisms involving this compound and related compounds.
| Study Focus | Method | Key Findings |
| Ring-Opening Polymerization | DFT (rwB97XD/6-311++G(d,p)/6-31+G(d)) | Elucidated the propagation step mechanism by calculating geometries and free enthalpies of intermediates and transition states in the polymerization initiated by this compound. figshare.com |
| Photocatalytic Reduction | DFT | Demonstrated solvent-dependent selectivity in the reduction of 4-bromobenzaldehyde on a TiO2 surface, leading to different products. rsc.org |
| Aerobic Alcohol Oxidation | DFT | Proposed a mechanism for copper-catalyzed alcohol oxidation involving a Cu-superoxide intermediate. nih.gov |
| Schiff Base Characterization | DFT (B3LYP/6-311++G(d,p)) | Calculated electronic and thermodynamic properties, providing insights into the reactivity of a triazole derivative containing a p-methylbenzyl group. epstem.net |
Computational Analysis of Catalyst-Substrate and Enzyme-Substrate Interactions
Understanding the interactions between this compound and catalysts or enzymes is crucial for designing more efficient and selective chemical processes. Computational methods offer a molecular-level view of these interactions.
Catalyst-Substrate Interactions:
In the context of heterogeneous catalysis, the electronic effects of substituents on the electrochemical oxidation of benzyl alcohol derivatives have been investigated. rsc.org For this compound, the electron-donating methyl group can influence its interaction with the catalyst surface and its oxidation potential. rsc.org Studies on hierarchically porous Ni catalysts have shown that while electronic effects can be significant, the onset potentials for the oxidation of benzyl alcohol, 4-nitrobenzyl alcohol, and this compound were primarily determined by the oxidation potential of the Ni catalyst itself. rsc.org
Computational studies have also shed light on the photocatalytic conversion of p-xylene (B151628) to this compound. nih.gov These analyses indicate that the process involves radical intermediates and electrons, and the electronic structure of the photocatalyst plays a significant role in the synergistic redox reactions. nih.gov
Enzyme-Substrate Interactions:
High-resolution X-ray crystallography, a powerful experimental technique often complemented by computational modeling, has been used to study the binding of this compound in the active site of horse liver alcohol dehydrogenase (HLADH). nih.gov These studies revealed that when the enzyme was crystallized with NAD+ and this compound, an abortive complex of NADH with the alcohol in a "non-productive" orientation was formed. nih.gov This was a result of the reduction of NAD+ by the alcohol during crystallization. nih.gov The same structure was observed when the enzyme was crystallized directly with NADH and this compound. nih.gov This provides critical insights into the flexibility of substrate binding and the formation of non-productive complexes, which can influence enzyme kinetics. nih.gov
Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) method, has been applied to understand the substrate specificity of an aryl sulfotransferase (AST IV). acs.org In this study, this compound was included in the set of substrates used to build and validate the CoMFA model. acs.org The model, which had a high predictive ability, was constructed based on substrate conformations that favor the catalytic mechanism, including proton abstraction and in-line sulfuryl-group transfer. acs.org This demonstrates how computational models can quantitatively predict enzyme-substrate interactions and guide the design of new substrates or inhibitors. acs.org
The table below summarizes computational analyses of interactions involving this compound.
| Interaction Type | System | Computational Method | Key Findings |
| Catalyst-Substrate | This compound on Ni catalyst | Electrochemical analysis | Onset potential for oxidation is largely determined by the catalyst, though electronic effects of the substrate play a role. rsc.org |
| Enzyme-Substrate | This compound with Horse Liver Alcohol Dehydrogenase | X-ray Crystallography | Revealed a "non-productive" binding mode of the alcohol in an abortive complex with NADH. nih.gov |
| Enzyme-Substrate | This compound with Aryl Sulfotransferase IV | Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR model successfully predicted the catalytic efficiency for a range of substrates, including this compound. acs.org |
Modeling of Electronic Effects and Thermodynamic Profiles in Reactions
Computational modeling is a powerful tool for quantifying the electronic effects of substituents and mapping the thermodynamic landscape of reactions involving this compound.
Electronic Effects:
The electronic nature of the substituent on the phenyl ring of benzyl alcohol derivatives significantly influences their reactivity. The para-methyl group in this compound is electron-donating, which increases the electron density on the aromatic ring and the benzylic carbon. This electronic effect can impact the rate and mechanism of various reactions.
In the context of electrochemical oxidation, electron-donating groups like the methyl group in this compound are expected to make the oxidation more feasible compared to unsubstituted benzyl alcohol. rsc.org This is reflected in the half-wave potentials, where p-methylbenzyl alcohol shows a lower oxidation potential than benzyl alcohol. rsc.org
Thermodynamic Profiles:
The thermodynamic properties of this compound in various organic solvents have been investigated. researchgate.net Experimental solubility data, measured at different temperatures, can be correlated using thermodynamic models like the modified Apelblat model. researchgate.net Such studies are crucial for understanding and optimizing crystallization and purification processes.
In the study of enzyme-substrate binding, thermodynamic considerations are key. The formation of the abortive complex between this compound and NADH in horse liver alcohol dehydrogenase is a thermodynamically stable state under the crystallization conditions. nih.gov Understanding the thermodynamics of both productive and non-productive binding is essential for a complete picture of the enzyme's catalytic cycle. nih.gov
The table below provides an overview of the modeling of electronic and thermodynamic aspects of this compound.
| Aspect Modeled | System/Reaction | Method | Key Findings |
| Electronic Effects | Electrochemical oxidation of benzyl alcohols | Electrochemical measurements and analysis | The electron-donating methyl group in this compound lowers its oxidation potential compared to benzyl alcohol, making it easier to oxidize. rsc.org |
| Thermodynamic Properties | Solubility of this compound | Experimental measurements and correlation with thermodynamic models (e.g., modified Apelblat model) | Provides data on the solubility and mixing thermodynamic properties in various solvents, which is essential for process design. researchgate.net |
| Thermodynamic Profiles | Enzyme-substrate binding | X-ray Crystallography and kinetic studies | Characterization of the thermodynamically stable, non-productive binding mode of this compound in an enzyme active site. nih.gov |
Advanced Applications and Industrial Research Relevance of 4 Methylbenzyl Alcohol
Role as a Crucial Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, the demand for high-purity, reliable intermediates is paramount. 4-Methylbenzyl alcohol serves as a valuable building block in the synthesis of various drug molecules. ontosight.aiguidechem.com Its chemical properties allow for its incorporation into complex molecular architectures, playing a critical role in modifying the structure and activity of pharmaceutical compounds.
Precursor for Active Pharmaceutical Ingredients (APIs) (e.g., Eprosartan)
This compound and its derivatives are crucial in the synthesis of specific Active Pharmaceutical Ingredients (APIs). A notable example is its connection to the synthesis of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension. lookchem.comsynzeal.com While not always the initial starting material in every documented synthesis, the core structure of this compound is integral to key intermediates.
One such critical intermediate is 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid, which contains the fundamental 4-methylbenzyl moiety. lookchem.comnih.govresearchgate.net In the synthetic pathway, the benzyl (B1604629) group derived from a 4-methylbenzyl precursor is attached to the imidazole (B134444) ring. Another related starting material used in Eprosartan synthesis is 4-(hydroxymethyl)benzoic acid, also known as 4-carboxybenzyl alcohol, which is used as an intermediate for developing antihypertensive agents. synzeal.com This highlights the importance of the benzyl alcohol group at the para position of the toluene (B28343) ring structure for building the final API. The synthesis of Eprosartan often involves the imidazole scaffold, which is a key component in many drug molecules. scbt.com
| Intermediate/API | Precursor Relationship to this compound | Use |
| Eprosartan | Synthesized using intermediates like 4-(hydroxymethyl)benzoic acid and compounds containing the 4-methylbenzyl group. lookchem.comsynzeal.com | Antihypertensive Agent |
| 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid | An intermediate and impurity in Eprosartan synthesis, containing the core 4-methylbenzyl structure. lookchem.comchemimpex.com | Pharmaceutical Synthesis |
| 4-(Hydroxymethyl)benzoic acid | A key intermediate, also known as 4-carboxybenzyl alcohol, used in Eprosartan synthesis. synzeal.com | Pharmaceutical Synthesis |
Utility in Agrochemical Development
The utility of this compound extends to the agrochemical sector, where it functions as an important intermediate in the development of modern agricultural chemicals. lookchem.com It is particularly noted for its role in synthesizing non-mercury-based pesticides, which are sought after for their reduced environmental impact. The compound's derivatives are explored for their potential in creating specialty chemicals for agricultural applications. lookchem.comnih.gov For instance, the fluorinated derivative, 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, is a known intermediate for the insecticide Tefluthrin. unb.caresearchgate.net
Precursor in Dye and Pigment Manufacturing
In the chemical industry, this compound is recognized as a useful intermediate in the manufacturing of various dyes and pigments. ontosight.ai While specific, widely commercialized colorants derived directly from this compound are not extensively documented in readily available literature, its structural derivatives are key. For example, 3-Amino-4-methylbenzyl alcohol, a closely related compound, is explicitly mentioned for its potential in the synthesis of dyes and pigments, offering pathways to vibrant color solutions for various industrial uses. lookchem.com The general process for creating many dyes, such as azo dyes, involves the diazotization of primary aromatic amines and subsequent coupling reactions, a field where amino-substituted benzyl alcohol derivatives can serve as important precursors. pharmaffiliates.comsigmaaldrich.comchemicalbook.com
Application in Polymer and Material Science
The research landscape for this compound is vibrant in the field of polymer and material science, where it is used both as a foundational component and a tool for developing new materials.
Raw Material for Polycarbonates
This compound is employed as a raw material in the production of polycarbonates, a class of high-performance polymers. chemimpex.comresearchgate.netrsc.org Specifically, it acts as an initiator in the organocatalytic ring-opening polymerization (ROP) of cyclic carbonate monomers. scbt.comyoutube.com Research has demonstrated its effectiveness in initiating the polymerization of monomers derived from renewable resources like glucose and d-mannose (B1359870) to create well-defined polycarbonates. youtube.com This process allows for the creation of polycarbonates with tunable molecular weights and narrow molecular weight distributions, which is crucial for producing materials with specific, reliable properties. youtube.com These bio-based polycarbonates are of interest as engineering materials due to their amorphous character and relatively high glass transition temperatures. youtube.com
| Polymerization Study | Monomer Source | Role of this compound | Catalyst Used | Resulting Polymer |
| Mikami et al. (2013) youtube.com | Glucose-derived cyclic carbonate | Initiator | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Polycarbonate with tunable degree of polymerization |
| Lonnecker et al. (2017) ontosight.aiscbt.com | d-Glucal-derived bicyclic carbonate | Initiator | DBU/TU co-catalyst system | Poly(d-glucal-carbonate) (PGCC) |
| Thomas et al. (2016) | d-Mannose-derived cyclic carbonate | Initiator | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Polycarbonates prepared at ambient temperature |
Synthesis of Photocatalytic and Photoelectric Materials
This compound plays a significant role in the research and development of photocatalytic and photoelectric materials. It is frequently used as a model substrate to test the efficiency and selectivity of newly developed photocatalysts. For instance, studies have explored its photocatalytic oxidation to the corresponding aldehyde, 4-methylbenzaldehyde (B123495), with high selectivity using various catalysts like CsPbBr3/GO-Pt composites. The conversion rate of this compound compared to other substituted benzyl alcohols provides valuable insights into the electronic effects on photocatalytic reactions. rsc.org
Furthermore, it is directly involved in the synthesis of certain photocatalytic materials. In one study, this compound was used during the preparation of a platinum nanoparticle catalyst supported on titanium oxide (PtNPs/TiO₂). In this process, it facilitates the creation of a catalyst that can convert benzyl alcohols into ethers under light irradiation. Research has also demonstrated the one-pot photocatalytic conversion of p-xylene (B151628) into this compound, presenting a greener alternative to traditional chemical methods and highlighting its relevance in sustainable synthesis.
Role as a Laboratory Reagent and Building Block in Complex Molecule Synthesis
This compound, also known as p-tolylcarbinol, is a versatile and valuable compound in the field of organic chemistry, serving as both a fundamental laboratory reagent and a key structural component in the synthesis of more complex molecules. thermofisher.krchemimpex.comguidechem.com Its utility stems from the reactivity of its primary alcohol group and the stability of its substituted benzene (B151609) ring, making it an essential building block for a wide array of chemical products, from pharmaceuticals to industrial polymers. chemimpex.cominnospk.com
The compound's role as a precursor is well-established. innospk.com Through oxidation, it can be converted to 4-methylbenzaldehyde, a significant intermediate in its own right for producing pharmaceuticals, agrochemicals, and fragrances. thermofisher.krfishersci.comlookchem.com Furthermore, it serves as a raw material in the manufacturing of specialty polymers like polycarbonates and as an intermediate for plasticizers. innospk.comfishersci.comzhishangchem.com
Table 1: this compound as a Chemical Precursor
| Precursor | Resulting Product/Product Class | Industrial Application |
|---|---|---|
| This compound | 4-Methylbenzaldehyde | Fragrances, Pharmaceuticals, Agrochemicals thermofisher.krfishersci.comlookchem.com |
| This compound | Polycarbonates | High-performance polymers for automotive and electronics innospk.comfishersci.comlookchem.com |
| This compound | Plasticizers | Additives for polymers to increase flexibility zhishangchem.comontosight.ai |
| This compound | Non-mercury pesticides | Agricultural chemicals zhishangchem.com |
One of the most notable applications of this compound as a building block is in the pharmaceutical industry, particularly in the synthesis of Lidocaine (B1675312), a widely used local anesthetic. innospk.comzhishangchem.com Its specific molecular structure is indispensable for constructing the final active pharmaceutical ingredient (API), highlighting its importance in creating compounds with precise molecular configurations. innospk.com
Beyond its direct incorporation into molecular backbones, this compound is pivotal in protecting group chemistry. The 4-methylbenzyl (MBn) group is used to protect hydroxyl groups in complex molecules during multi-step syntheses. nih.gov The protecting group prevents the alcohol from undergoing unwanted reactions while other parts of the molecule are modified. The MBn group can be later removed under specific conditions.
Detailed research has focused on optimizing the deprotection (removal) of the MBn group. A 2023 study published in the Journal of Organic Chemistry detailed a highly efficient method for the oxidative deprotection of benzyl (Bn) groups, including the 4-methylbenzyl (MBn) group, at ambient temperature. nih.gov This system utilizes a specially designed nitroxyl-radical catalyst in conjunction with a co-oxidant. nih.gov
Table 2: Research Finding - Catalytic System for Oxidative Deprotection of MBn Ethers
| Component | Function | Example Reagent |
|---|---|---|
| Substrate | Protected Alcohol | 4-Methylbenzyl (MBn) ether |
| Catalyst | Nitroxyl-Radical Catalyst | Electronically tuned catalyst 1 |
| Co-oxidant | Oxidizing Agent | Phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) |
This system is noted for its effectiveness on substrates with hydrogenation-sensitive functional groups, where traditional deprotection methods might fail. nih.gov
The utility of this compound as a reagent is further demonstrated in advanced catalytic reactions where reaction outcomes can be precisely controlled. Research has shown that the rhodium-catalyzed reaction between this compound and 2-phenylacetonitrile (B1602554) can be directed to yield different products based on the atmospheric conditions. liv.ac.uk This chemoselectivity provides a sophisticated tool for synthetic chemists.
In an inert argon atmosphere, the reaction proceeds via a hydrogen-borrowing process to yield the monoalkylated product. liv.ac.uk Conversely, when conducted under an oxygen atmosphere, the reaction favors a dehydrogenative coupling process, resulting in the formation of an olefin. liv.ac.uk
Table 3: Research Finding - Atmosphere-Controlled Chemoselectivity
| Catalyst System | Reactants | Atmosphere | Dominant Reaction Pathway | Product Type |
|---|---|---|---|---|
| Rhodium complex 1 / NaOH | This compound + 2-Phenylacetonitrile | Argon (Ar) | Hydrogen-Borrowing | Alkylation liv.ac.uk |
| Rhodium complex 1 / NaOH | This compound + 2-Phenylacetonitrile | Oxygen (O₂) | Dehydrogenative Coupling | Olefination liv.ac.uk |
These examples underscore the multifaceted role of this compound in modern organic synthesis. Its application as a foundational building block, a component of a key protecting group, and a versatile reagent in catalyst-controlled transformations makes it an invaluable asset in both academic research laboratories and industrial chemical production. chemimpex.comliv.ac.uk
Table 4: List of Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 589-18-4 | C₈H₁₀O |
| 4-Methylbenzaldehyde | 104-87-0 | C₈H₈O |
| Lidocaine | 137-58-6 | C₁₄H₂₂N₂O |
| 2-Phenylacetonitrile | 140-29-4 | C₈H₇N |
| Phenyl iodonium bis(trifluoroacetate) (PIFA) | 2712-78-9 | C₁₀H₅F₆IO₄ |
| p-Toluic acid | 99-94-5 | C₈H₈O₂ |
| Sodium borohydride (B1222165) | 16940-66-2 | BH₄Na |
| Toluene | 108-88-3 | C₇H₈ |
| Benzyl bromide | 100-39-0 | C₇H₇Br |
| Sodium hydride (NaH) | 7646-69-7 | HNa |
| Silver(I) oxide (Ag₂O) | 20667-12-3 | Ag₂O |
| 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) | 2564-83-2 | C₉H₁₈NO |
Biological Activity and Molecular Interactions of 4 Methylbenzyl Alcohol
Antimicrobial Properties and Activity Spectra
While comprehensive studies detailing a broad antimicrobial spectrum for 4-methylbenzyl alcohol are not extensively available in the reviewed literature, its relevance in antimicrobial contexts can be inferred from its use as a fragrance ingredient and its presence in various formulations. chemimpex.com The primary focus of existing research has been on its role as a metabolite and its toxicological properties rather than on direct antimicrobial efficacy. nih.govebi.ac.uk
Some related compounds, specifically isomers of hydroxybenzyl alcohol, have been investigated for their ability to protect against oxidative stress, which can be a component of antimicrobial action, but this is not a direct measure of antimicrobial activity. nih.gov Further research is needed to fully characterize the antimicrobial and antifungal spectra of this compound.
Antiviral and Antioxidant Potentials
Studies on the direct antiviral activity of this compound are limited. However, research into related phenolic compounds has shown antiviral potential, suggesting a possible area for future investigation of this compound. researchgate.net For instance, a study on 15 natural phenolic compounds with known antifungal activity also evaluated their antiviral properties, though this compound was not among those tested. researchgate.net The development of allosteric inhibitors for flavivirus proteases has involved complex chemical syntheses where various aromatic compounds are utilized as building blocks, but this does not directly indicate antiviral activity for this compound itself. nih.gov
In terms of antioxidant potential, comparative studies on hydroxybenzyl alcohol isomers have demonstrated significant free radical scavenging capabilities. nih.gov These studies have shown that hydroxybenzyl alcohols can protect against lipid peroxidation and protein oxidation in rat liver mitochondria. nih.gov Specifically, 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol were found to be potent antioxidants. nih.gov Although this compound is structurally different due to the methyl group instead of a hydroxyl group at the para position, the underlying benzyl (B1604629) alcohol structure suggests that it may possess some antioxidant properties, though likely modulated by the electronic effects of the methyl group.
Enzymatic Biotransformations and Metabolism
This compound is a key intermediate in the metabolism of several xenobiotic compounds and is subject to biotransformation by both mammalian and microbial systems.
Microbial Degradation Pathways (e.g., p-Xylene (B151628) attenuation by marine diatoms)
Microbial communities play a significant role in the degradation of aromatic hydrocarbons like p-xylene, often utilizing pathways that generate this compound as an intermediate. A marine diatom, Thalassiosira sp. OUC2, has been shown to degrade p-xylene, converting it into this compound, which is then further metabolized to p-toluic acid and p-cresol. ebi.ac.uk
Similarly, denitrifying and sulfate-reducing bacteria can degrade p-xylene under anaerobic conditions. nih.govnih.gov The degradation pathway in these microorganisms often involves the initial addition of the methyl group of p-xylene to fumarate, followed by a series of reactions that can lead to the formation of this compound and subsequent intermediates. nih.govresearchgate.net For example, Pseudomonas putida harboring the TOL plasmid can degrade p-xylene through a pathway involving the oxidation of the methyl group to a carboxylic acid, with benzyl alcohol and benzaldehyde (B42025) analogs as intermediates. researchgate.net
Proteomic Analysis of Enzyme Upregulation during Biotransformation
Proteomic studies of Thalassiosira sp. OUC2 during the biodegradation of p-xylene have provided insights into the enzymatic machinery involved. ebi.ac.uk Although the specific enzymes were not detailed in the provided search results, such analyses are crucial for identifying the catalysts responsible for the conversion of p-xylene to this compound and its subsequent metabolites. This approach helps in understanding the regulatory and mechanistic aspects of the degradation pathway at a molecular level.
Toxicological Assessment and Biological Impact Studies
The toxicological profile of this compound has been evaluated in various studies. The acute oral toxicity (LD50) in rats is reported as 3900 mg/kg. westliberty.edufishersci.com It is classified as a skin irritant and can cause serious eye irritation. westliberty.edu Inhalation may lead to respiratory irritation. westliberty.edu
From an environmental perspective, the toxicity of this compound and its parent compound, p-xylene, has been assessed on marine microalgae. One study found that the toxicity of the transformation products of p-xylene, including this compound, was lower than that of p-xylene itself. ebi.ac.uk The 96-hour EC50 values for Phaeodactylum tricornutum and Skeletonema costatum indicated that p-xylene was the most toxic, followed by p-methyl benzaldehyde, then this compound, and finally p-toluic acid. ebi.ac.uk
The biological impact of its parent insecticide, tefluthrin, has been studied in zebrafish, revealing developmental neurotoxicity and disruption of lipid metabolism at nanomolar concentrations. biorxiv.org This highlights the potential for adverse effects from the parent compounds from which this compound can be derived.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value |
|---|---|---|---|
| LD50 | Rat | Oral | 3900 mg/kg westliberty.edufishersci.com |
Table 2: Ecotoxicity of p-Xylene and its Metabolites on Marine Microalgae
| Compound | Organism | 96h EC50 (mg/L) |
|---|---|---|
| p-Xylene | Phaeodactylum tricornutum | 6.76 ebi.ac.uk |
| p-Methyl benzaldehyde | Phaeodactylum tricornutum | > p-Xylene ebi.ac.uk |
| This compound | Phaeodactylum tricornutum | > p-Methyl benzaldehyde ebi.ac.uk |
Ecotoxicological Effects on Aquatic Microorganisms (e.g., marine microalgae)
The direct ecotoxicological effects of this compound on marine microalgae have not been extensively documented in publicly available scientific literature. However, the potential impact of this compound on aquatic ecosystems can be inferred by examining studies on structurally similar compounds, such as other aromatic alcohols and solvents, and their effects on various aquatic microorganisms, including freshwater and marine algae.
Aromatic alcohols and their derivatives can exert toxic effects on microalgae by disrupting cell membranes, inhibiting photosynthesis, and interfering with cellular metabolism. For instance, studies on other aromatic solvents have demonstrated a range of inhibitory effects on the growth of different microalgae species. The toxicity of these compounds is often related to their concentration and the specific algal species being tested.
While specific data for this compound is scarce, research on other organic solvents provides a framework for understanding its potential ecotoxicological profile. For example, methanol (B129727), another alcohol, has been shown to cause 50% inhibition (EC50) of growth in the marine microalgae Dunaliella tertiolecta and Isochrysis galbana at concentrations of 23 g/L and 21 g/L, respectively. nih.gov In contrast, the freshwater green alga Raphidocelis subcapitata exhibited a much lower EC50 of 4.68 g/L for methanol. nih.gov Such variations highlight the species-specific sensitivity to chemical stressors.
Given that this compound is an aromatic alcohol, its toxicity to marine microalgae could be influenced by its ability to partition into the lipid-rich cell membranes of these organisms, potentially leading to membrane disruption and impaired function. The presence of the methyl group on the benzene (B151609) ring may alter its hydrophobicity compared to benzyl alcohol, which could in turn affect its bioavailability and toxicity to marine microorganisms. Further research is needed to establish the specific ecotoxicological thresholds and mechanisms of action of this compound in marine microalgae.
Comparative Toxicity of this compound Metabolites
This compound: As an alcohol, its toxicity is often associated with narcosis, a non-specific mode of action where the compound disrupts cell membrane function.
4-Methylbenzaldehyde (B123495): Aldehydes are typically more reactive and can exhibit higher toxicity than their corresponding alcohols. They can react with biological macromolecules such as proteins and nucleic acids, leading to more specific and potent toxic effects. For instance, in rabbits, p-tolualdehyde is oxidized to p-toluic acid. nih.gov
4-Methylbenzoic Acid (p-Toluic Acid): The toxicity of carboxylic acids in aquatic environments is influenced by the pH of the water, which determines the degree of ionization. The ionized form is generally less toxic as it is less able to cross biological membranes. A safety data sheet for p-toluic acid indicates that it is harmful to aquatic life. nih.gov
The following table summarizes the available aquatic toxicity data for this compound and its primary metabolites. It is important to note that the data is not specific to marine microalgae and direct comparisons should be made with caution.
| Compound | Organism | Exposure Duration | Endpoint | Toxicity Value |
| 4-Methylbenzoic Acid (p-Toluic Acid) | Aquatic life | - | H412 | Harmful to aquatic life with long-lasting effects |
Data presented is based on available safety data sheets and may not represent comprehensive ecotoxicological studies.
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone for the molecular-level investigation of 4-Methylbenzyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy provide detailed information about its atomic arrangement and electronic properties.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural confirmation of this compound, often used to analyze crude reaction mixtures and final products. sciforum.net The spectrum provides unambiguous evidence of the compound's structure by revealing the chemical environment of each proton.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. rsc.org The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the range of δ 7.1-7.3 ppm. The singlet for the methyl group (–CH₃) protons is found at approximately δ 2.35 ppm. The methylene (B1212753) protons (–CH₂OH) adjacent to the hydroxyl group appear as a singlet at around δ 4.64 ppm, and the hydroxyl proton (–OH) itself often presents as a broad singlet. rsc.org The integration of these signals confirms the ratio of protons in the molecule, consistent with its C₈H₁₀O formula.
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (2H) | 7.22 - 7.30 | m (multiplet) | rsc.org |
| Aromatic (2H) | 7.17 | d (doublet) | rsc.org |
| Methylene (CH₂) | 4.64 | s (singlet) | rsc.org |
| Hydroxyl (OH) | 1.61 | s (singlet) | rsc.org |
| Methyl (CH₃) | 2.35 | s (singlet) | rsc.org |
Data sourced from a study on the reduction of aldehydes. rsc.org The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration.
UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule, particularly involving the benzene ring. The UV absorption spectrum can be used to monitor reactions, such as the generation of reduced viologen species in the presence of this compound under UV light, indicating its potential to act as an electron donor. rsc.org In studies of photocatalytic conversion, diffuse reflectance UV/Vis spectra are used to characterize the material before and after interaction with an aqueous solution of this compound. researchgate.net The product of the oxidation of benzyl (B1604629) alcohol can also be analyzed using UV-Visible spectrophotometry, which shows characteristic absorptions for the aromatic system. chesci.com
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the molecular structure. A broad absorption band is typically observed in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. nist.gov Other significant peaks include C-H stretching vibrations of the aromatic ring and the methyl/methylene groups, and C=C stretching vibrations within the aromatic ring around 1500-1600 cm⁻¹. nist.govchemicalbook.com
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3334 | O-H Stretch | Alcohol |
| ~3025 | C-H Stretch | Aromatic |
| ~2865 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1515 | C=C Stretch | Aromatic Ring |
| ~1015 | C-O Stretch | Primary Alcohol |
Data compiled from the NIST WebBook spectral data. nist.gov
Chromatographic Methods for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile compounds like this compound. In this method, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. Subsequently, the separated compound is fragmented and analyzed by the mass spectrometer, which provides a unique mass spectrum, or "fingerprint."
GC-MS has been used to identify this compound as a metabolite of xylene in biological tissues and as a volatile compound released during the curing of epoxy powder paints. oup.compsu.edu The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at m/z 122, corresponding to its molecular weight. nih.gov The fragmentation pattern includes characteristic ions that aid in its definitive identification.
Table 3: Major Mass Spectrometry Peaks for this compound (Electron Ionization)
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion | Reference |
|---|---|---|---|
| 122 | High | [C₈H₁₀O]⁺ (Molecular Ion) | nih.gov |
| 107 | High | [M-CH₃]⁺ | nih.gov |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) | nih.gov |
| 79 | High | [C₆H₇]⁺ | nih.gov |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) | nih.gov |
Data sourced from the MassBank Europe entry in PubChem. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of non-volatile or thermally unstable compounds. For this compound, reverse-phase (RP) HPLC methods are commonly employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.com
HPLC is frequently used to confirm the yield of reactions where this compound is either a reactant or a product. For instance, in the electrochemical oxidation of this compound, HPLC analysis can determine the remaining amount of the starting material and the quantity of the resulting 4-methylbenzaldehyde (B123495), allowing for precise yield calculation. jocpr.combookpi.orgresearchgate.net The technique is also vital in photocatalytic conversion studies to determine alcohol conversion and product selectivity. chinesechemsoc.org
Electrochemical Analytical Techniques
Electrochemical methods are utilized to study the oxidation-reduction behavior of this compound. Techniques like cyclic voltammetry (CV) can provide insights into the reaction mechanisms and kinetics of its electrochemical conversion. Studies have investigated the electrochemical oxidation of this compound on various electrode materials, such as nickel. rsc.org These investigations show that the oxidation potential is influenced by electron-donating groups on the phenyl ring; for example, p-methylbenzyl alcohol has a lower half-wave potential (1.59 V) compared to benzyl alcohol (2.0 V), indicating it is more easily oxidized. rsc.org
Biphasic electrolysis is another electrochemical approach used for the controlled oxidation of this compound to 4-methylbenzaldehyde, with in-situ generation of a reactive mediator like hypochlorous acid. jocpr.combookpi.org These methods offer advantages such as mild reaction conditions and high product yields. jocpr.com
Other Analytical Methods for Reaction Monitoring and Characterization
Beyond electrochemical analysis, other methods are essential for confirming the outcomes of synthetic reactions involving this compound.
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. In synthetic organic chemistry, it serves as a crucial method for verifying the purity and elemental composition of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's identity and purity.
In research involving the transformation of this compound, elemental analysis is routinely used to characterize the final products. For example, in a study describing the synthesis of N-(4-methylbenzyl)aniline from this compound and aniline (B41778), the resulting cobalt complexes used as catalysts were characterized by elemental analysis. uni-bayreuth.de Similarly, in syntheses converting various alcohols to their corresponding iodides, the elemental composition of the products was confirmed by this method. ias.ac.in
| Compound | Molecular Formula | Elemental Composition (%) | Source | ||
|---|---|---|---|---|---|
| Element | Calculated | Found | |||
| [(4-Ph)Tr(NHP(iPr)2)2CoCl2] (Synthesized using a ligand derived from 4-methylbenzylamine) | C22H34Cl2CoF3N5P2 | C | 42.8 | 43.07 | uni-bayreuth.de |
| H | 5.55 | 5.42 | |||
| N | 11.34 | 11.15 |
Environmental Research and Safety Considerations in Academia for 4 Methylbenzyl Alcohol
Environmental Fate and Biodegradation Studies
The environmental fate of a chemical compound describes its transport and transformation in different environmental compartments. For 4-Methylbenzyl alcohol, its journey and persistence in soil, water, and air are dictated by a combination of physical, chemical, and biological processes.
Natural attenuation encompasses a variety of in-situ processes that, without human intervention, reduce the mass, toxicity, mobility, volume, or concentration of contaminants in soil and groundwater. mda.state.mn.us These processes include biodegradation, dispersion, dilution, sorption, and volatilization. mda.state.mn.us
Based on its physicochemical properties, this compound is expected to exhibit very high mobility in soil. nih.govechemi.com This is quantified by its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 32, which suggests it is not likely to bind strongly to soil particles and may leach into groundwater. nih.govechemi.com In aquatic environments, it is similarly not expected to adsorb to suspended solids and sediment. nih.gov
Volatilization is another potential pathway for environmental distribution. The compound's estimated Henry's Law constant (1.1 x 10⁻⁶ atm-cu m/mole) indicates that it is expected to volatilize from moist soil and water surfaces. nih.gov Estimated volatilization half-lives for a model river and lake are 37 and 270 days, respectively. nih.gov However, it is not expected to volatilize from dry soil surfaces due to its low vapor pressure. nih.gov The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 0.7. nih.govechemi.com
While specific biodegradation data for this compound was not available in some databases, it is recognized as a major intermediate in the natural attenuation and biodegradation of p-xylene (B151628) in soil and marine environments. nih.govresearchgate.netresearchgate.net Studies have shown that marine diatoms can degrade p-xylene into intermediates including this compound, p-toluic acid, and p-cresol. researchgate.net Importantly, research indicates that the toxicity of these transformation products, including this compound, is lower than that of the parent compound, p-xylene. researchgate.netresearchgate.net In studies with marine microalgae, the toxicity of four related chemicals decreased in the order of p-xylene, p-methyl benzaldehyde (B42025), this compound, and then p-toluic acid. researchgate.netresearchgate.net
Table 1: Environmental Fate Properties of this compound
The release of this compound into wastewater streams can result from its production and use in various industries. nih.gov While specific data on the impact of this compound on wastewater treatment systems is limited, information on the related compound, benzyl (B1604629) alcohol, provides some insight. Benzyl alcohol has been identified in the effluent from photographic processing industries, Kraft paper mills, and municipal wastewater treatment plants. epa.gov
A document from the U.S. Environmental Protection Agency (EPA) on the control of Volatile Organic Compound (VOC) emissions from industrial wastewater lists "Methyl Benzyl Alcohol" and provides values for the fraction emitted (Fe), which is relevant for assessing air emissions from wastewater treatment facilities. epa.gov This suggests that regulatory bodies consider its potential for release from such systems. epa.gov
Technologies exist for treating industrial wastewater containing benzyl alcohol. One patented technique involves using resin adsorption columns to trap benzyl alcohol and other organic compounds, followed by a methanol (B129727) wash to recover the adsorbed alcohol. google.com This process significantly reduces the Chemical Oxygen Demand (COD) of the wastewater, allowing for its safe discharge. google.com It is plausible that similar methods could be effective for wastewater containing this compound. Given that the compound is not expected to be readily degraded in all wastewater treatment plants, direct discharge into drains should be avoided. westliberty.eduthermofisher.com
Occupational and Laboratory Safety Protocols for Handling this compound
In academic and industrial laboratories, strict adherence to safety protocols is paramount when handling this compound to minimize risks of exposure. This compound is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation. westliberty.edu
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. fishersci.comwestliberty.edu It is essential to ensure that eyewash stations and safety showers are located close to the workstation for immediate use in case of an emergency. fishersci.com
Personal Protective Equipment (PPE): Appropriate PPE must be worn when handling this compound. This includes:
Eye and Face Protection: Safety glasses with side-shields conforming to standards such as EN166 (EU) or OSHA's 29 CFR 1910.133 (US) are required. fishersci.comwestliberty.edu
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn and inspected before use. westliberty.edu A lab coat or impervious clothing is also necessary to prevent skin contact. westliberty.edu Proper glove removal technique should be practiced to avoid contaminating the skin. westliberty.edu
Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. westliberty.edu
Handling and Storage: General good industrial hygiene and safety practices should be followed. fishersci.comwestliberty.edu This includes washing hands thoroughly after handling the chemical and before breaks or at the end of the workday. westliberty.edu Avoid getting the chemical in the eyes, on the skin, or on clothing, and prevent ingestion and inhalation. fishersci.com this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids, acid anhydrides, and acid chlorides. fishersci.com
Spill and First Aid Procedures: In case of a spill, personnel should wear appropriate PPE, and the spilled material should be swept up and placed into a suitable, closed container for disposal. fishersci.com It is crucial to prevent the product from entering drains. westliberty.edu
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention. fishersci.com
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. fishersci.com
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur. fishersci.com
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. fishersci.com
Table 2: GHS Hazard and Precautionary Statements for this compound
Q & A
Q. What are the key considerations for synthesizing 4-methylbenzyl alcohol and preventing its autoxidation during purification?
- Methodological Answer : this compound is prone to autoxidation, especially under ambient conditions. During synthesis (e.g., via Ce(IV)-mediated oxidation of p-xylene), inert atmospheres (argon) are critical to suppress side reactions. Work-up procedures must exclude air to minimize overoxidation to aldehydes or carboxylic acids. For example, unprotected reactions yield 19% this compound, while argon-protected reactions achieve 55% . Use anhydrous solvents and sealed systems to stabilize the product.
Q. How should this compound be stored to ensure stability in experimental workflows?
- Methodological Answer : Store in tightly sealed containers under inert gas (argon or nitrogen) in cool, dry environments. Exposure to oxidizing agents, moisture, or acidic conditions accelerates degradation. Safety data sheets recommend ventilation and avoiding contact with reactive agents like acid chlorides . For long-term stability, aliquot into small volumes to minimize repeated exposure to air.
Q. What are the standard catalytic methods for oxidizing this compound to 4-methylbenzaldehyde?
- Methodological Answer : Common methods include:
- Pd(OAc)₂/Et₃N systems : Achieves 90% conversion at 24 hours under ambient, oxygen-free conditions .
- GO-Ir complexes : Converts benzylic alcohols to carbonyl compounds with high selectivity (data specific to this compound not quantified) .
- Ce(IV) in HOAc/H₂O : Requires substrate excess to avoid overoxidation, with rate constants of 0.052 M⁻¹s⁻¹ for this compound .
Advanced Research Questions
Q. How do reaction mechanisms differ between Pd-catalyzed and gold-catalyzed oxidation of this compound?
- Methodological Answer :
- Pd-mediated systems (e.g., Pd(OAc)₂/Et₃N) likely operate via a coordination complex (Pd(OAc)₂(Et₃N)), enabling hydride transfer without external oxidants .
- Gold catalysts (e.g., (IPr)AuCl/AgClO₄) favor γ-alkoxylation with >95% regioselectivity in allylic alcohol reactions, suggesting outer-sphere mechanisms . Mechanistic studies using trapping agents (e.g., this compound in benzaldehyde reduction) confirm intermediate iron-alcohol complexes .
Q. How can researchers optimize esterification of this compound with acetic anhydride?
- Methodological Answer : HBeta zeolite catalysts with strong Brønsted acid sites (SBAS) achieve >99% yield of 4-methylbenzyl acetate under optimized conditions: 10 mg catalyst, 0.5 mmol reactants, 1 h reaction in cyclohexane at room temperature . Acid site density directly correlates with activity; phosphorus doping reduces SBAS and esterification rates (57% at 1.0% P) .
Q. What analytical techniques are critical for resolving contradictions in oxidation product distributions?
- Methodological Answer :
Q. How does regioselectivity in alkoxylation reactions involving this compound depend on catalyst choice?
- Methodological Answer : Gold catalysts (e.g., (IPr)AuCl) favor γ-alkoxylation (>95% selectivity) in reactions with allylic alcohols, while α-products arise from secondary pathways. Kinetic studies show γ-selectivity remains dominant even at high conversions (85%) . Contrastingly, Pd systems focus on direct oxidation rather than alkoxylation.
Data Contradiction Analysis
- Autoxidation Artifacts : Discrepancies in product yields (e.g., 19% vs. 55% alcohol under air vs. argon) highlight the need for rigorous inert conditions .
- Catalyst Efficiency : Pd systems outperform Ce(IV) in oxidation rates but require amine co-catalysts (e.g., Et₃N boosts conversion from 2% to 76%) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
